2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
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Description
2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with additional substituents that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the indazole core. The methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling
Properties
CAS No. |
144202-85-7 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-methyl-3-phenyl-3,3a,4,5,6,7-hexahydroindazole |
InChI |
InChI=1S/C14H18N2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15-16/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
InChI Key |
HFXZIDGPVBVXAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2CCCCC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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